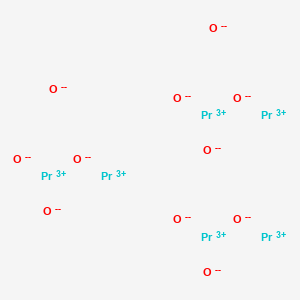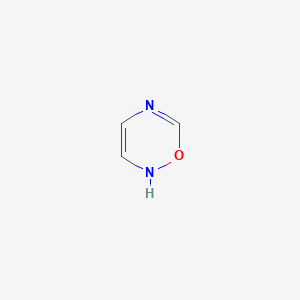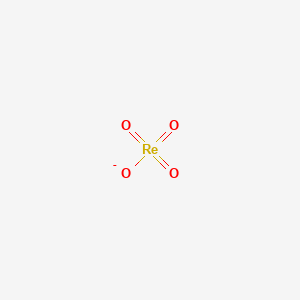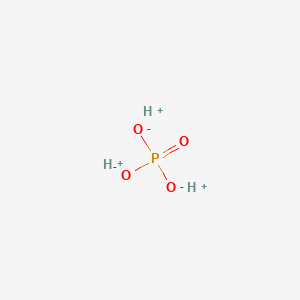
Óxido de praseodimio (Pr6O11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium oxide (Pr6O11) is a useful research compound. Its molecular formula is O11Pr6-4 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium oxide (Pr6O11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium oxide (Pr6O11) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Material magnético
El óxido de praseodimio se utiliza como material magnético . Las propiedades únicas de Pr6O11 lo hacen adecuado para el desarrollo de materiales magnéticos avanzados.
Catalizador
El óxido de praseodimio se utiliza como catalizador en diversas reacciones químicas . Sus propiedades catalíticas se utilizan en una amplia gama de aplicaciones industriales y científicas.
Recubrimiento por pulverización al plasma
Cuando se mezcla con un aglutinante, el polvo seco de óxido de praseodimio es útil en pistolas de pulverización al plasma para el recubrimiento . Esta aplicación es particularmente relevante en industrias donde se requieren recubrimientos duraderos y resistentes.
Capa aislante en electrónica
El óxido de praseodimio se utiliza como capa aislante en la fabricación de dispositivos electrónicos . Por ejemplo, se ha utilizado en la creación de uniones metal/aislante/semiconductor (MIS), que tienen una amplia gama de aplicaciones en electrónica de alta velocidad y optoelectrónica .
Producción de pigmentos de alta temperatura
El óxido de praseodimio se utiliza en la producción de pigmentos de alta temperatura . Estos pigmentos se utilizan en diversas industrias, incluida la fabricación de cerámica y vidrio.
Componentes de almacenamiento de oxígeno
El óxido de praseodimio se utiliza en la creación de componentes de almacenamiento de oxígeno . Estos componentes son cruciales en diversas industrias, incluidas las tecnologías automotriz y ambiental.
Cerámicas con alta conductividad eléctrica
El óxido de praseodimio se utiliza en la producción de cerámicas con alta conductividad eléctrica . Estas cerámicas tienen una amplia gama de aplicaciones, incluidas las de la industria electrónica.
Agente colorante en la industria del vidrio
El óxido de praseodimio se utiliza como agente colorante en la industria del vidrio . Imparte un color distintivo al vidrio, lo que lo hace valioso para aplicaciones decorativas y artísticas.
Mecanismo De Acción
Target of Action
Praseodymium oxide (Pr6O11) is primarily targeted for its catalytic properties . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . It is also used as a sputtering target to deposit specialized thin films leveraging unique optical and electrical properties .
Mode of Action
Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .
Biochemical Pathways
Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . All processes contain a calcination step in order to obtain crystalline Pr6O11 nanoparticles . The physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
Pharmacokinetics
, it’s worth noting that the compound’s properties can be dramatically affected via the dosage of the precipitating agent during synthesis. This can influence the morphology and particle size of the final product , which may indirectly affect its bioavailability.
Result of Action
Pr6O11 has a number of potential applications in chemical catalysis . It has a high-K dielectric constant of around 30 and very low leakage currents , which have also made it a promising material for many potential applications in nanodevices and microelectronics . Additionally, it is used as a pigment for coloring glass and ceramics , and in the production of magnets .
Action Environment
Pr6O11 is the most stable form of praseodymium oxide at ambient temperature and pressure . It is insoluble in water The synthesis and calcination processes, which are crucial for obtaining the desired properties of pr6o11, are highly dependent on specific environmental conditions such as temperature .
Propiedades
IUPAC Name |
oxygen(2-);praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr/q11*-2;6*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIIFVSYNLWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12037-29-5 |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














